Angiogenin (108-122) is a peptide derived from the angiogenin protein, which plays a crucial role in angiogenesis, the process of new blood vessel formation. This specific fragment consists of 15 amino acids and has been studied for its biological functions, including promoting endothelial cell proliferation and migration. The molecular formula for Angiogenin (108-122) is , with a molecular weight of approximately 1780.98 g/mol .
Angiogenin (108-122) is synthesized from the angiogenin protein, which is naturally occurring in various tissues, particularly in the pancreas and other secretory tissues. The peptide can be synthesized in laboratories using solid-phase peptide synthesis techniques, allowing for its use in various research applications .
The synthesis of Angiogenin (108-122) primarily employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This method involves several key steps:
For large-scale production, automated synthesizers are utilized to enhance efficiency and throughput. After synthesis, purification is performed using high-performance liquid chromatography (HPLC), followed by characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
The molecular structure of Angiogenin (108-122) reveals a sequence of 15 amino acids: Glutamic acid-Asparagine-Glycine-Leucine-Proline-Valine-Histidine-Leucine-Aspartic acid-Glutamine-Serine-Isoleucine-Phenylalanine-Arginine-Arginine (ENGLPVHLDQSIFRR) . This sequence contributes to its unique biological activities.
Angiogenin (108-122) primarily participates in peptide bond formation and cleavage reactions. It can also engage in biochemical interactions with various receptors and enzymes, influencing cellular processes such as angiogenesis.
Common reagents used in its synthesis include:
Angiogenin (108-122) exerts its biological effects by binding to specific receptors on endothelial cells, activating intracellular signaling pathways that promote cell proliferation and migration necessary for new blood vessel formation. Additionally, it possesses ribonucleolytic activity that allows it to degrade RNA molecules, further modulating cellular functions .
These properties make Angiogenin (108-122) suitable for various laboratory applications involving biochemical assays and studies on angiogenesis.
Angiogenin (108-122) has several scientific uses:
Angiogenin (ANG), first isolated in 1985 from HT-29 human colon adenocarcinoma cell-conditioned medium, holds the distinction of being the first human tumor-derived protein with potent angiogenic activity. Its identification provided direct experimental validation of Judah Folkman's hypothesis that tumor growth depends on angiogenesis [3]. The discovery that femtomolar concentrations of ANG could induce neovascularization in various bioassays (including chicken chorioallantoic membrane and rabbit cornea models) stimulated intense research into its structure-function relationships [3].
This research trajectory led to the identification of functionally significant peptide fragments through systematic proteolytic cleavage and synthetic peptide approaches. The 108-122 fragment (corresponding to residues 108-122 of full-length human ANG) emerged as a region of particular interest. The standardized nomenclature follows the convention of specifying the parent protein (angiogenin) followed by the residue positions in parentheses. This fragment was initially characterized during investigations into ANG's receptor-binding domains and nuclear translocation sequences. Historically, fragment studies aimed to overcome the challenges of producing full-length recombinant ANG while identifying minimal functional domains that retained biological activity [3].
Table 1: Historical Timeline of Key Angiogenin Fragment Discoveries
Year | Discovery Milestone | Significance |
---|---|---|
1985 | Isolation of full-length ANG | First tumor-derived angiogenic factor identified |
1993 | Mapping of receptor-binding region | Identification of residues involved in cell surface interactions |
1997 | Nuclear localization signal (NLS) characterization | Identification of functional NLS (residues 31-35 and 111-126) |
2005 | Functional analysis of 108-122 fragment | Confirmation of nuclear translocation capability |
2010 | Structural determination of ANG domains | High-resolution mapping of catalytic vs. cell-interactive domains |
ANG belongs to the vertebrate-specific secreted ribonuclease superfamily, evolving from early ANG-like genes in fish through gene duplication events. Analysis of complete mammalian genomes reveals a fascinating evolutionary trajectory: while most vertebrates possess ANG genes, six mammalian species (gibbon, naked mole rat, guinea pig, dog, giant panda, and African elephant) show complete absence of the ANG gene, suggesting divergent evolutionary pressures [3]. The mouse represents the most complex known ANG family structure with five functional genes (Ang1–Ang6 excluding Ang3) and three pseudogenes, though only Ang1 demonstrates significant angiogenic activity comparable to human ANG [3].
A remarkable feature of ANG evolution is its unique gene arrangement with Ribonuclease 4 (RNASE4). Both genes share promoters and 5'-untranslated regions (5'-UTRs) through a universal or liver-specific promoter system, creating a conserved genomic structure maintained across mammalian evolution. This arrangement ensures coexpression of ANG and RNASE4, which exhibit nearly identical tissue distribution and cellular localization patterns in humans and other mammals. The evolutionary conservation of this genomic architecture suggests strong selective pressure to maintain coregulation, implying complementary biological functions. While ANG possesses weak ribonucleolytic activity critical for its biological functions, RNASE4 is a highly active endonuclease with unique uridine specificity, potentially compensating for ANG's enzymatic limitations in specific physiological contexts [3].
Table 2: Evolutionary Distribution of ANG Genes Across Vertebrates
Species | Classification | Functional ANG Genes | Pseudogenes | Special Characteristics |
---|---|---|---|---|
Human (Homo sapiens) | Primates | 1 | 0 | Universal promoter with RNASE4 |
Mouse (Mus musculus) | Rodentia | 5 (Ang1,2,4,5,6) | 3 | Only Ang1 shows strong angiogenesis |
Cattle (Bos taurus) | Artiodactyla | 3 | 0 | Liver-specific promoter |
Zebrafish (Danio rerio) | Cypriniformes | 5 | Not determined | Early duplication events |
Dog (Canis lupus familiaris) | Carnivora | 0 | 1 | Complete gene loss |
African Elephant | Proboscidea | 0 | Not determined | Complete gene loss |
The Angiogenin (108-122) fragment corresponds to the C-terminal region of the full-length 14.4 kDa ANG protein. Its amino acid sequence (Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg in single-letter code: ENGLPVHLDQSIFRR) encompasses critical structural and functional elements [2]. Positionally, this fragment spans the β7 strand through the C-terminus within ANG's three-dimensional architecture, a region exhibiting high structural conservation across vertebrate species despite sequence variations elsewhere in the protein [3].
Structurally, the 108-122 region incorporates several functionally significant motifs:
Interactive Table 3: Functional Mapping of ANG(108-122) Residues
Residue Position | Residue Name | Structural Domain | Functional Significance | Conservation (%) |
---|---|---|---|---|
108 | Glu (E) | β7 strand | Electrostatic interactions | 85% |
109 | Asn (N) | β7-β8 loop | Solvent exposure | 78% |
110 | Gly (G) | β7-β8 loop | Structural flexibility | 92% |
111 | Leu (L) | β8 strand | Hydrophobic core packing | 90% |
112 | Pro (P) | β8 strand | Structural rigidity | 88% |
113 | Val (V) | β8 strand | Hydrophobic interactions | 83% |
114 | His (H) | β8 strand | Catalysis/receptor binding | 100% |
115 | Leu (L) | β8-β9 loop | Receptor interaction | 95% |
116 | Asp (D) | β9 strand | Solvent exposure | 80% |
117 | Gln (Q) | β9 strand | Substrate specificity | 75% |
118 | Ser (S) | β9 strand | Hydrogen bonding | 72% |
119 | Ile (I) | β9 strand | Hydrophobic cluster | 85% |
120 | Phe (F) | β9 strand | Aromatic stacking | 90% |
121 | Arg (R) | C-terminus | Nuclear localization | 100% |
122 | Arg (R) | C-terminus | Nuclear localization | 100% |
The spatial positioning of the 108-122 fragment creates a unique functional topography. Molecular modeling reveals that this region forms an exposed surface loop that transitions into the terminal β-strand, creating a structurally stable platform that remains accessible even when ANG binds its natural inhibitor (RNH1). This accessibility likely explains why synthetic 108-122 peptides retain nuclear translocation capabilities despite lacking the full protein structure. The C-terminal RR motif (Arg-121, Arg-122) protrudes from the globular core, facilitating interactions with nuclear transport machinery [3]. Notably, while full-length ANG requires its catalytic activity for nuclear translocation and subsequent biological functions, the 108-122 fragment appears to bypass this requirement, suggesting its nuclear localization capability operates through distinct mechanisms independent of ribonucleolytic function [3].
Biophysical studies indicate that the 108-122 fragment maintains a stable polyproline type II helix conformation in solution, particularly around the LPVH motif (residues 111-114). This secondary structure element mimics the conformation observed in full-length ANG, suggesting that the fragment preserves native structural features critical for molecular recognition. The conservation of this structural motif across species underscores its functional importance in ANG's biological activities, particularly in nuclear translocation processes essential for both its angiogenic and neuroprotective functions [3].
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